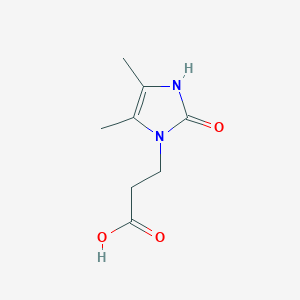

3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

CAS No.: 1369093-08-2

Cat. No.: VC7412784

Molecular Formula: C8H12N2O3

Molecular Weight: 184.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369093-08-2 |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.195 |

| IUPAC Name | 3-(4,5-dimethyl-2-oxo-1H-imidazol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H12N2O3/c1-5-6(2)10(8(13)9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,9,13)(H,11,12) |

| Standard InChI Key | KFNGHUOSPHDKKQ-UHFFFAOYSA-N |

| SMILES | CC1=C(N(C(=O)N1)CCC(=O)O)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a propanoic acid group (-CH₂CH₂COOH) attached to the nitrogen atom at position 1 of a 1H-imidazole ring. The imidazole ring is further substituted with a hydroxyl (-OH) group at position 2 and methyl (-CH₃) groups at positions 4 and 5 (Figure 1). This arrangement creates a planar, heterocyclic system with potential for hydrogen bonding via the hydroxyl and carboxylic acid groups .

Table 1: Key Identifiers of 3-(2-Hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 1369093-08-2 | |

| Molecular Formula | C₈H₁₂N₂O₃ | |

| Molecular Weight | 184.19 g/mol | |

| Purity | ≥95% | |

| Storage Recommendations | Cool, dry environment |

Stereochemical Considerations

Unlike chiral analogs such as (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid (CAS 14403-45-3) , the absence of stereogenic centers in 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid simplifies its synthesis and analysis. The methyl groups at positions 4 and 5 impose steric hindrance, potentially influencing reactivity and intermolecular interactions .

Physicochemical Properties

Solubility and Stability

While explicit solubility data are unavailable, the presence of polar functional groups (carboxylic acid, hydroxyl) suggests moderate solubility in polar solvents like water or ethanol. The compound is stable under recommended storage conditions (2–8°C in a sealed container) . Comparative analysis with structurally similar compounds, such as 2-hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride (CAS 2228364-65-4), reveals that hydrochloride salts exhibit enhanced solubility but require stringent moisture control .

Synthetic Pathways and Industrial Production

Purification Challenges

The compound’s polarity necessitates chromatographic techniques (e.g., reverse-phase HPLC) for purification. The reported 95% purity indicates minor impurities, likely unreacted intermediates or regioisomers .

Imidazole derivatives are ubiquitous in medicinal chemistry due to their ability to coordinate metal ions and participate in hydrogen bonding. Although no direct studies on this compound are cited, analogs like (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid are investigated for enzyme inhibition and metal chelation .

Material Science

The carboxylic acid group enables covalent attachment to surfaces or polymers, suggesting applications in catalysis or sensor development. For example, 3-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid (PubChem CID 536752) demonstrates utility in cross-linking reactions .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound Name | CAS Number | Key Differences | Potential Use |

|---|---|---|---|

| 3-(2-Hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid | 1369093-08-2 | Methyl groups at C4/C5; no stereochemistry | Material functionalization |

| (S)-2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid | 14403-45-3 | Chiral center; unsubstituted imidazole | Biochemical studies |

| 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride | 2228364-65-4 | Methyl at N1; hydrochloride salt | Enhanced solubility |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume